RGD peptide (GRGDNP)
Description
Historical Context and Discovery
The RGD motif was discovered in the early 1980s by Erkki Ruoslahti and Michael Pierschbacher during investigations into fibronectin’s cell-attachment properties. By synthesizing peptides mimicking fibronectin’s binding regions, they identified RGD as the minimal sequence required for cell adhesion. Subsequent studies revealed that GRGDNP, a hexapeptide variant, exhibited superior inhibitory activity against α5β1 integrin compared to shorter RGD peptides. This discovery laid the groundwork for understanding integrin-ligand interactions and spurred the development of synthetic RGD peptides for research and therapeutic applications.
Structural Characteristics
GRGDNP is a linear hexapeptide with the sequence G ly-R -G-D-N-P (molecular formula: C23H38N10O10, molecular weight: 614.61 g/mol). Key structural features include:
- RGD Core : The central Arg-Gly-Asp triad mediates integrin binding via electrostatic interactions between the arginine guanidinium group and aspartate carboxylate.
- Flanking Residues : The N-terminal glycine and C-terminal asparagine-proline residues enhance stability and specificity for α5β1 and αvβ3 integrins.
- Conformational Flexibility : Unlike cyclic RGD peptides, GRGDNP’s linear structure allows broad integrin recognition but reduces binding affinity compared to constrained analogs.
| Property | Description |
|---|---|
| Sequence | Gly-Arg-Gly-Asp-Asn-Pro |
| Molecular Weight | 614.61 g/mol |
| Solubility | Water-soluble |
| Key Interactions | Binds α5β1, αvβ3, and αvβ5 integrins via RGD motif |
Integrin-Specific Binding and Biological Relevance
GRGDNP preferentially targets integrins α5β1 and αvβ3, which are critical for cell-matrix interactions in angiogenesis, wound healing, and tumor metastasis. Its binding mechanism involves:
- Charge Complementarity : The aspartate (D) carboxylate interacts with integrin metal ion-dependent adhesion sites (MIDAS).
- Side Chain Orientation : Arginine’s guanidinium group forms salt bridges with integrin acidic residues.
- Selectivity : The asparagine-proline tail enhances α5β1 binding, while shorter RGD peptides favor αvβ3.
In vascular biology, GRGDNP modulates endothelial function by competing with extracellular matrix proteins for integrin binding, thereby influencing vasodilation and contractility.
Structure
2D Structure
Properties
Molecular Formula |
C23H38N10O10 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
1-[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28) |
InChI Key |
CWAHAVYVGPRZJU-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
sequence |
GRGDNP |
Synonyms |
Gly-Arg-Gly-Asp-Asn-Pro glycyl-arginyl-glycyl-aspartyl-asparaginyl-proline GRGDNP |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Linear GRGDNP
Solid-phase peptide synthesis remains the gold standard for producing linear RGD peptides such as GRGDNP. The process involves sequential coupling of amino acids to a resin-bound growing chain, followed by cleavage and deprotection.
Resin Selection and Initial Activation
The choice of resin significantly impacts peptide yield and purity. Studies preferentially employ Wang resin or (2-chloro)chlorotrityl resin due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. For example, (2-chloro)chlorotrityl resin enables mild cleavage conditions, preserving acid-sensitive side chains during GRGDNP synthesis. Resin activation involves swelling in dichloromethane (DCM) or dimethylformamide (DMF), followed by deprotection with 20% piperidine/DMF to remove the Fmoc group from the first amino acid.
Amino Acid Coupling and Deprotection
Coupling reactions utilize DIPCI (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in a 1:0.9 molar ratio to activate carboxyl groups, ensuring efficient amide bond formation. Each coupling step requires 1–2 hours under nitrogen agitation, with Kaiser tests verifying completion. Subsequent deprotection with piperidine removes Fmoc groups, exposing the amine terminus for the next residue. For GRGDNP, the sequence Gly-Arg(Pbf)-Gly-Asp(OtBu)-Asn(Trt)-Pro is assembled sequentially, with side-chain protecting groups (e.g., Pbf for arginine, Trt for asparagine) preventing undesired side reactions.
Cleavage and Global Deprotection
Peptide-resin cleavage employs 95% trifluoroacetic acid (TFA) with scavengers like triethylsilane (TES) to remove side-chain protections and release the peptide into solution. A typical protocol involves treating the resin with TFA:TES:H2O (95:2.5:2.5) for 2–4 hours, followed by precipitation in cold diethyl ether. The crude peptide is then centrifuged and lyophilized.
Cyclization Strategies for Enhanced Stability
Linear RGD peptides like GRGDNP face limitations such as rapid proteolytic degradation and low integrin-binding specificity. Cyclization via disulfide bonds or rigid linkers addresses these issues by constraining conformational flexibility.
Disulfide Bond Formation
Cyclization through cysteine residues introduces a rigid loop structure. For instance, substituting the N-terminal glycine with cysteine yields Cys-Arg-Gly-Asp-Asn-Pro-Cys , which forms an intramolecular disulfide bond upon oxidation with dimethyl sulfoxide (DMSO) or air. This method increases αvβ3 integrin affinity by 10-fold compared to linear GRGDNP.
Purification and Analytical Validation
Crude GRGDNP requires rigorous purification to remove deletion sequences and side-products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) achieves >95% purity. Typical retention times for GRGDNP range between 12–15 minutes under these conditions.
Table 1: HPLC Parameters for GRGDNP Purification
| Column | Mobile Phase | Gradient | Flow Rate | Detection |
|---|---|---|---|---|
| C18 (5 µm) | 0.1% TFA in H2O/ACN | 5–50% ACN | 1 mL/min | 220 nm |
Formulation and Stability Optimization
GRGDNP’s solubility and storage conditions directly impact experimental reproducibility.
Solubility Profiles
GRGDNP exhibits limited aqueous solubility (0.33 mg/mL in PBS, pH 7.2) but dissolves readily in DMF (14 mg/mL) or DMSO (5 mg/mL). Co-solvents like PEG300 or Tween 80 improve solubility for in vivo applications.
Table 2: Solubility of GRGDNP in Common Solvents
| Solvent | Concentration (mg/mL) | Storage Temperature |
|---|---|---|
| PBS | 0.33 | 4°C |
| DMSO | 5 | -20°C |
| DMF | 14 | RT |
Chemical Reactions Analysis
Types of Reactions
RGD peptide GRGDNP(2TFA) primarily undergoes the following types of reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .
Scientific Research Applications
Cell Adhesion Studies
- Purpose : Investigate mechanisms of cell adhesion and integrin signaling.
- Findings : RGD peptides are utilized to study how cells interact with the ECM, which is vital for understanding various biological processes including wound healing and tissue repair .
Tissue Engineering
- Purpose : Enhance cell attachment and proliferation in biomaterials.
- Application : GRGDNP is incorporated into scaffolds and hydrogels to promote tissue regeneration. Studies show that RGD-modified materials significantly improve cell adhesion compared to unmodified counterparts .
Drug Delivery Systems
- Purpose : Target specific cells, especially in cancer therapy.
- Mechanism : RGD peptides can be conjugated with therapeutic agents to deliver drugs directly to tumor cells that overexpress integrins. This targeted approach minimizes side effects on healthy tissues while enhancing drug efficacy .
Wound Healing
- Application : Used in wound dressings to accelerate healing.
- Effectiveness : RGD peptides promote cell migration and proliferation, leading to faster tissue repair processes .
Diagnostic Imaging
- Use : Conjugated with imaging agents for tumor visualization.
- Benefits : RGD peptides help visualize pathological conditions where integrins are overexpressed, aiding in accurate diagnosis and treatment planning .
Cancer Therapy
- Mechanism : Direct delivery of chemotherapeutics to tumor sites via RGD-targeted carriers.
- Results : Studies indicate that RGD-conjugated drugs achieve higher concentrations at tumor sites, improving therapeutic outcomes while reducing systemic toxicity .
Case Studies
Advantages of Using RGD Peptides
- Specificity : High affinity for multiple integrin types allows targeted applications across various tissues.
- Versatility : Can be modified for various applications, including drug delivery, tissue engineering, and diagnostic imaging.
- Biocompatibility : Synthetic RGD peptides reduce the risk of immune reactions compared to natural ECM proteins .
Challenges and Future Directions
While the applications of GRGDNP are promising, challenges remain:
- Selectivity : Variability in integrin expression among different tumor types necessitates further research into peptide modifications for enhanced specificity.
- In vivo Efficacy : More comprehensive studies are needed to assess the long-term effects and stability of RGD-conjugated therapies within living organisms.
Future research should focus on optimizing peptide design to improve binding affinities and exploring novel combinations with other therapeutic modalities to enhance treatment efficacy.
Mechanism of Action
The mechanism of action of RGD peptide GRGDNP(2TFA) involves its interaction with integrin receptors, particularly integrin α5β1. By competitively inhibiting the binding of integrin α5β1 to the extracellular matrix, the peptide disrupts integrin-mediated signaling pathways. This inhibition leads to changes in cellular processes such as adhesion, migration, and apoptosis. The peptide promotes apoptosis by inducing conformational changes that enhance the activation and autoprocessing of pro-caspase-3 .
Comparison with Similar Compounds
Linear vs. Cyclic RGD Peptides
GRGDNP (Linear) :
- Structure : Linear hexapeptide with flanking residues (Gly-Arg-Gly-Asp-Asn-Pro).
- Integrin Selectivity : Preferentially binds α5β1 integrin, with moderate affinity for αvβ3 and αvβ5 .
- Biological Activity : Sixfold more potent than GRGDSP in inhibiting cell attachment to fibronectin (IC₅₀ ~14.8 nM vs. GRGDSP’s 89 nM) .
- Stability : Less stable in vivo compared to cyclic analogs due to susceptibility to proteolysis .
Cyclic Peptides (e.g., GPenGRGDSPCA) :
- Structure : Cyclic conformation with disulfide bonds or other stabilizing modifications.
- Integrin Selectivity : Strong preference for αvβ3 integrin, critical in angiogenesis and tumor metastasis .
- Stability : Enhanced resistance to enzymatic degradation, making them suitable for in vivo applications .
Comparison with Other Linear RGD Variants
*Estimated based on GRGDSP’s IC₅₀ and sixfold higher activity of GRGDNP .
Integrin Binding Specificity and Mechanisms
α5β1 vs. αvβ3 Selectivity
Flanking Residue Influence
- The Asn residue in GRGDNP enhances α5β1 selectivity over GRGDSP, while Thr in GRGDTP broadens specificity to collagen-binding integrins (α1β1, α2β1) .
- In HEK293 cells, GRGDNP binds effectively to α5β1, whereas cyclic RGD(4C) fails due to preferential αvβ3 expression .
Stability and Pharmacokinetic Challenges
- GRGDNP: Short plasma half-life (~minutes) due to rapid renal clearance and protease activity . Requires chemical modifications (e.g., PEGylation) or encapsulation in nanocarriers for therapeutic use .
- Cyclic Peptides :
Cancer Targeting
- GRGDNP-functionalized nanoparticles improve tumor accumulation but face challenges like non-specific serum binding .
Cardiovascular Research
- GRGDNP depresses cardiac contractility by 28% at 4 Hz, highlighting its role in α5β1-mediated mechanotransduction .
Tissue Engineering
- GRGDNP-coated biomaterials enhance osteoblast adhesion but require optimized density (0.1–1.0 μg/cm²) to avoid paradoxical inhibition .
Q & A
Q. What is the molecular mechanism by which RGD peptide (GRGDNP) induces apoptosis in adherent cells?
GRGDNP competitively inhibits integrin binding to extracellular matrix (ECM) proteins (e.g., fibronectin), disrupting α5β1-ECM interactions . This inhibition triggers conformational changes that promote pro-caspase-3 autoprocessing, leading to caspase-3 activation and apoptosis . Methodologically, researchers should validate apoptosis using caspase-3 activity assays (e.g., fluorogenic substrates like DEVD-AMC) combined with Annexin V/PI staining to distinguish early and late apoptotic phases .
Q. What are the recommended storage conditions and solubility parameters for GRGDNP in experimental settings?
GRGDNP is hygroscopic and should be stored as a lyophilized powder at -20°C for up to 3 years or in solvent (e.g., DMSO) at -80°C for 1 year . For solubility, prepare stock solutions in DMSO at 10 mM, followed by dilution in cell culture media to avoid solvent toxicity (final DMSO concentration ≤0.1%) . Purity (≥95%) should be confirmed via HPLC before use .
Q. Which experimental controls are essential when assessing GRGDNP-mediated effects on cell adhesion?
Include:
- Negative controls : Untreated cells or cells treated with scrambled peptides (e.g., RAD peptide) to rule out nonspecific adhesion effects .
- Positive controls : Cells treated with ECM proteins (e.g., fibronectin) to establish baseline adhesion .
- Solvent controls : DMSO at equivalent concentrations to isolate peptide-specific effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported effective concentrations of GRGDNP across different cell models?
Variations in effective doses (e.g., 10–100 µM) may arise from differences in integrin subtype expression (e.g., α5β1 vs. αvβ3) or ECM density . To address this:
Q. What are the advantages of using GRGDNP over cyclic RGD peptides in integrin binding studies?
GRGDNP preferentially disrupts α1 integrin binding, while cyclic RGD peptides (e.g., GpenGRGD) target αvβ3 . For studies focused on α5β1 or α1-mediated pathways (e.g., TGF-β signaling), GRGDNP offers higher specificity . However, cyclic peptides exhibit higher stability in vivo due to constrained structures, making them preferable for translational studies .
Q. How does extracellular matrix (ECM) composition influence GRGDNP’s pro-apoptotic efficacy?
High ECM density reduces GRGDNP efficacy by increasing integrin-ECM binding competition . To study this:
- Coat culture plates with titrated ECM protein concentrations (e.g., 1–10 µg/mL fibronectin).
- Measure apoptosis via TUNEL assay under varying ECM conditions .
- Combine GRGDNP with ECM degradation enzymes (e.g., collagenase) to enhance activity in dense matrices .
Data Contradiction and Validation
Q. Why do some studies report GRGDNP-induced apoptosis independent of caspase-3 activation?
Discrepancies may arise from cell type-specific apoptotic pathways. For example, in caspase-3-deficient models, apoptosis may proceed via caspase-7 or mitochondrial pathways . To validate:
- Use caspase-3 knockout cells or pan-caspase inhibitors (e.g., Z-VAD-FMK) .
- Assess mitochondrial membrane potential (JC-1 staining) and cytochrome c release .
Q. How can researchers differentiate GRGDNP’s direct effects on integrins from off-target signaling?
- Employ integrin-blocking antibodies (e.g., anti-α5β1) to confirm target engagement .
- Combine GRGDNP with integrin-activating Mn²⁺ to test reversibility of effects .
- Use transcriptomic profiling (RNA-seq) to identify non-integrin pathways modulated by GRGDNP .
Experimental Design Tables
Q. Table 1. Key Parameters for GRGDNP Apoptosis Assays
Q. Table 2. Integrin Subtype Specificity of GRGDNP
| Integrin Subtype | GRGDNP Binding Affinity | Preferred Experimental Model |
|---|---|---|
| α5β1 | High (IC₅₀ ~10 µM) | Fibroblasts, endothelial cells |
| αvβ3 | Low | Tumor cell lines (e.g., MDA-MB-231) |
| α1 | Moderate | Smooth muscle cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
